![molecular formula C23H23N3O4S B2875533 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 369397-81-9](/img/structure/B2875533.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C29H25N3O3S . The compound contains a cyano group, a dimethoxyphenyl group, a dihydropyridinyl group, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the cyano, dimethoxyphenyl, dihydropyridinyl, sulfanyl, and acetamide groups contribute to its unique chemical properties . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar and nonpolar regions in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
Optoelectronic Properties: This compound has been studied for its optoelectronic properties, which are crucial for the development of DSSCs . DSSCs are a promising alternative to traditional photovoltaic cells due to their lower cost and flexibility. The compound’s structural, optoelectronic, and thermodynamic properties make it a good candidate for nonlinear optical materials, which are essential in the conversion of light to electricity in DSSCs.
Nonlinear Optical Materials
Hyperpolarizability: The compound exhibits significant hyperpolarizability , which is a measure of a material’s nonlinear optical response to electric fields. This property is important for applications in optical switching and modulation, which are key components in telecommunications and information processing.
Pharmacological Research
Drug Development: Heterocyclic compounds like the one are often explored for their pharmacological activities. They can serve as scaffolds in drug development, particularly in the synthesis of compounds with anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Organic Synthesis
Intermediate for Muscle Relaxants: A related compound, 3,4-Dimethoxyphenylacetonitrile, is used as an intermediate in the synthesis of muscle relaxants like papaverine . The compound may also serve as an intermediate in the synthesis of similar pharmacologically active agents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-6-4-5-7-18(14)25-22(28)13-31-23-17(12-24)16(11-21(27)26-23)15-8-9-19(29-2)20(10-15)30-3/h4-10,16H,11,13H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGBTDCVSQXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

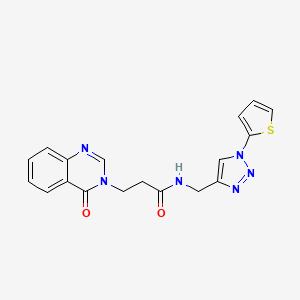
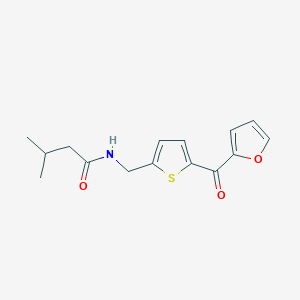
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
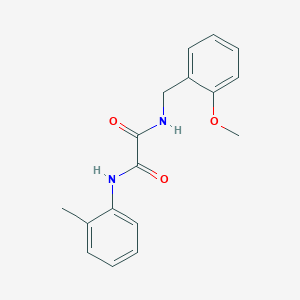
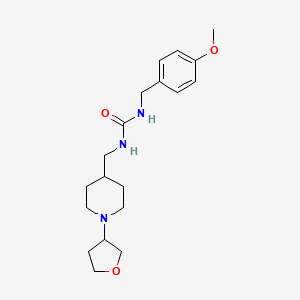
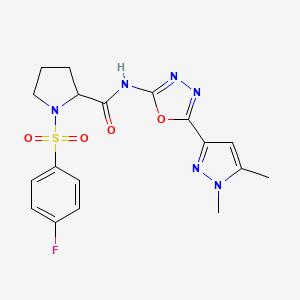

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)
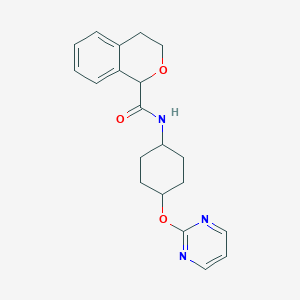
![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)
![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)

